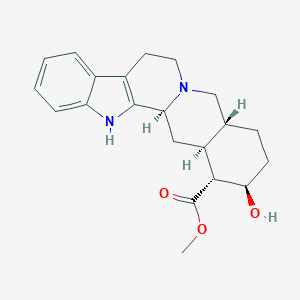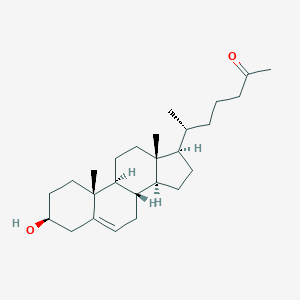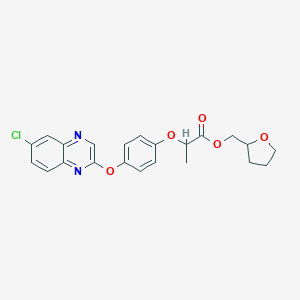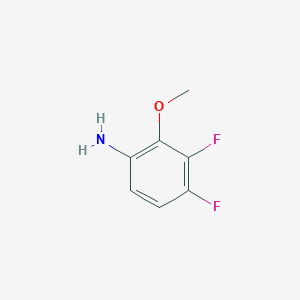
3,4-二氟-2-甲氧基苯胺
描述
Synthesis Analysis
The synthesis of compounds related to 3,4-Difluoro-2-methoxyaniline often involves multi-step chemical reactions, starting from basic aniline derivatives. For instance, derivatives of difluoroaniline have been synthesized through reactions involving chloroacetyl chloride, indicating the versatility and reactivity of the difluoroaniline group in chemical synthesis (Gataullin et al., 1999).
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-2-methoxyaniline and its derivatives has been extensively studied using spectroscopic and computational methods. Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, alongside quantum chemical calculations, have provided insights into the molecule's structure, confirming the position of the fluoro and methoxy groups and their impact on the molecule's electronic and spatial configuration (Kose et al., 2015).
Chemical Reactions and Properties
3,4-Difluoro-2-methoxyaniline participates in various chemical reactions, showcasing its reactivity and the potential for creating biologically active compounds. The interaction of difluoroaniline with chloroacetyl chloride, leading to different anilide derivatives, exemplifies its chemical versatility (Gataullin et al., 1999).
Physical Properties Analysis
The physical properties of 3,4-Difluoro-2-methoxyaniline derivatives have been characterized by various spectroscopic techniques, providing valuable data on their vibrational, electronic, and optical characteristics. These studies help understand the compound's behavior in different environments and its interactions with other molecules (Kose et al., 2015).
Chemical Properties Analysis
The chemical properties of 3,4-Difluoro-2-methoxyaniline, including its reactivity and the types of reactions it can undergo, have been explored through experimental and theoretical studies. Its involvement in the synthesis of various derivatives highlights its importance in organic synthesis and the development of new compounds with potential applications in different fields (Gataullin et al., 1999).
科学研究应用
安全和危害
属性
IUPAC Name |
3,4-difluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHWQYSRANYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456494 | |
| Record name | 3,4-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methoxyaniline | |
CAS RN |
114076-35-6 | |
| Record name | 3,4-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

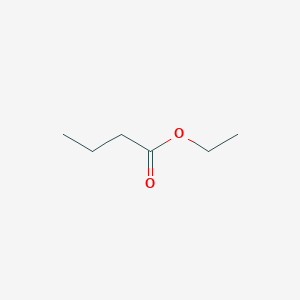
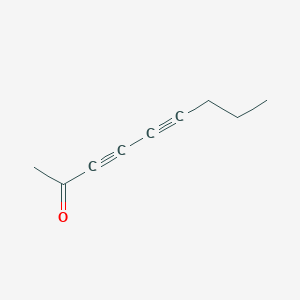

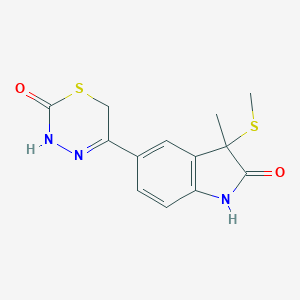
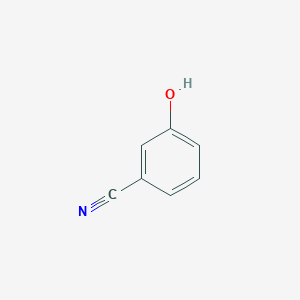

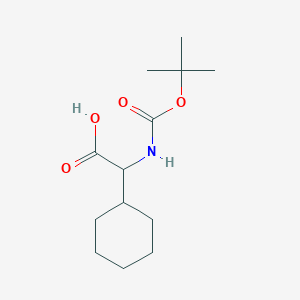

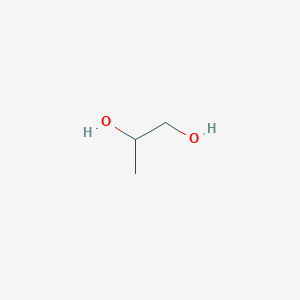
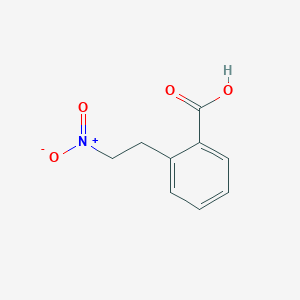
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
